N-[(5-bromo-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylsulfamoyl fluoride
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Overview
Description
N-[(5-bromo-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylsulfamoyl fluoride is a synthetic organic compound characterized by its unique chemical structure, which includes a pyrazole ring substituted with bromine and methyl groups, and a sulfamoyl fluoride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-bromo-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylsulfamoyl fluoride typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step involves the synthesis of the 5-bromo-1,3-dimethyl-1H-pyrazole. This can be achieved through the cyclization of appropriate precursors such as 3,5-dimethyl-4-bromo-1H-pyrazole-1-carboxamide under acidic or basic conditions.
Introduction of the Sulfamoyl Fluoride Group: The next step involves the reaction of the pyrazole derivative with a sulfamoyl fluoride reagent. This can be done using reagents like sulfuryl fluoride (SO2F2) in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and temperature control would be essential to maintain consistency and yield.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions:
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the sulfamoyl fluoride group, which can be converted to other sulfonyl derivatives.
Hydrolysis: The sulfamoyl fluoride group is susceptible to hydrolysis, forming the corresponding sulfonamide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used under mild conditions to replace the bromine atom.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used to oxidize the sulfamoyl fluoride group.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the sulfamoyl fluoride group.
Major Products
Substituted Pyrazoles: Depending on the nucleophile used, various substituted pyrazoles can be obtained.
Sulfonamides: Hydrolysis of the sulfamoyl fluoride group yields sulfonamides.
Scientific Research Applications
Chemistry
In chemistry, N-[(5-bromo-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylsulfamoyl fluoride is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as an enzyme inhibitor. The sulfamoyl fluoride group is known to form covalent bonds with serine residues in the active sites of enzymes, making it a potential candidate for the development of enzyme inhibitors for therapeutic use.
Industry
In the industrial sector, this compound can be used in the synthesis of agrochemicals and pharmaceuticals. Its ability to undergo various chemical reactions makes it a versatile intermediate in the production of active ingredients.
Mechanism of Action
The mechanism of action of N-[(5-bromo-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylsulfamoyl fluoride involves the formation of covalent bonds with target molecules. The sulfamoyl fluoride group reacts with nucleophilic sites, such as the hydroxyl groups of serine residues in enzymes, leading to the inhibition of enzyme activity. This covalent modification can disrupt the normal function of the enzyme, making it a potent inhibitor.
Comparison with Similar Compounds
Similar Compounds
- N-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylsulfamoyl fluoride
- N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylsulfamoyl fluoride
Uniqueness
N-[(5-bromo-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylsulfamoyl fluoride is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other halogenated derivatives may not. The bromine atom’s size and reactivity can influence the compound’s overall chemical behavior and its interactions with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
CAS No. |
2680542-41-8 |
---|---|
Molecular Formula |
C7H11BrFN3O2S |
Molecular Weight |
300.1 |
Purity |
95 |
Origin of Product |
United States |
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